molecular formula C8H16ClNO3 B14054436 Ethyl (2R,3S)-2-methylmorpholine-3-carboxylate hcl

Ethyl (2R,3S)-2-methylmorpholine-3-carboxylate hcl

Cat. No.: B14054436
M. Wt: 209.67 g/mol
InChI Key: QOMCSDSUUOQODM-HHQFNNIRSA-N
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Description

Ethyl (2R,3S)-2-methylmorpholine-3-carboxylate hydrochloride is a chiral compound with significant applications in various fields, including pharmaceuticals and organic synthesis. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2R,3S)-2-methylmorpholine-3-carboxylate hydrochloride typically involves the reaction of ethyl 2-methylmorpholine-3-carboxylate with hydrochloric acid. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to 50°C

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R,3S)-2-methylmorpholine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction to amines using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, room temperature.

    Reduction: Lithium aluminum hydride, tetrahydrofuran, reflux.

    Substitution: Sodium iodide, acetone, room temperature.

Major Products

    Oxidation: Corresponding oxides or ketones.

    Reduction: Amines or alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Ethyl (2R,3S)-2-methylmorpholine-3-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl (2R,3S)-2-methylmorpholine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Ethyl (2R,3S)-2-methylmorpholine-3-carboxylate hydrochloride can be compared with other similar compounds, such as:

    Ethyl (2S,3R)-2-methylmorpholine-3-carboxylate hydrochloride: Differing in stereochemistry, leading to different reactivity and biological activity.

    Methyl (2R,3S)-2-methylmorpholine-3-carboxylate hydrochloride: Similar structure but with a methyl group instead of an ethyl group, affecting its solubility and reactivity.

Conclusion

Ethyl (2R,3S)-2-methylmorpholine-3-carboxylate hydrochloride is a versatile compound with significant applications in various scientific fields. Its unique stereochemistry and reactivity make it a valuable tool in organic synthesis, biological research, and pharmaceutical development.

Properties

Molecular Formula

C8H16ClNO3

Molecular Weight

209.67 g/mol

IUPAC Name

ethyl (2R,3S)-2-methylmorpholine-3-carboxylate;hydrochloride

InChI

InChI=1S/C8H15NO3.ClH/c1-3-11-8(10)7-6(2)12-5-4-9-7;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7+;/m1./s1

InChI Key

QOMCSDSUUOQODM-HHQFNNIRSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1[C@H](OCCN1)C.Cl

Canonical SMILES

CCOC(=O)C1C(OCCN1)C.Cl

Origin of Product

United States

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